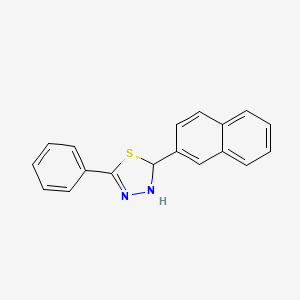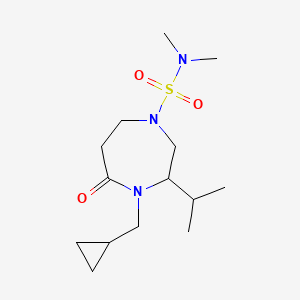![molecular formula C23H17BrN2O2 B5334331 6-bromo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5334331.png)
6-bromo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone, also known as BMQ, is a chemical compound that has been the focus of scientific research due to its potential use in treating various diseases.
作用机制
The mechanism of action of 6-bromo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone varies depending on the disease being studied. In cancer research, this compound induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In Alzheimer's disease research, this compound inhibits the aggregation of beta-amyloid by binding to the beta-sheet structure of the protein. In Parkinson's disease research, this compound protects dopaminergic neurons from oxidative stress by activating the Nrf2/ARE pathway and inhibiting the NF-kappaB pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. In cancer research, this compound has been shown to inhibit the expression of inflammatory cytokines and reduce oxidative stress. In Alzheimer's disease research, this compound has been shown to reduce oxidative stress and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
实验室实验的优点和局限性
6-bromo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low stability in acidic conditions and its potential toxicity at high doses.
未来方向
There are several future directions for 6-bromo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone research, including studying its potential use in combination with other drugs, optimizing its synthesis method to improve its stability and reduce toxicity, and studying its potential use in other diseases, such as diabetes and cardiovascular disease.
Conclusion
This compound is a chemical compound that has shown promising results in scientific research for its potential use in treating various diseases. Its mechanism of action varies depending on the disease being studied, and it has several biochemical and physiological effects. While this compound has some advantages for lab experiments, it also has some limitations. There are several future directions for this compound research, and further studies are needed to fully understand its potential therapeutic applications.
合成方法
6-bromo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone can be synthesized using a variety of methods, including the reaction of 2-phenyl-3-(4-methoxyphenyl)acrylonitrile with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene in the presence of potassium carbonate. Another method involves the reaction of 2-phenyl-3-(4-methoxyphenyl)acrylonitrile with 2-aminobenzamide in the presence of potassium carbonate and acetic acid.
科学研究应用
6-bromo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
属性
IUPAC Name |
6-bromo-2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2/c1-28-19-11-7-16(8-12-19)9-14-22-25-21-13-10-17(24)15-20(21)23(27)26(22)18-5-3-2-4-6-18/h2-15H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXJQNIOBHIRHH-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile](/img/structure/B5334281.png)
![ethyl 4-({2-(2,3-dimethoxyphenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5334292.png)

![ethyl ({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B5334299.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-thieno[2,3-d]pyrimidin-4-yloctahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5334302.png)
![allyl 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5334318.png)
![N-(2,6-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5334338.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5334345.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334353.png)
![3-phenyl-7-[2-(3-pyrrolidinyl)benzoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5334359.png)
![1-{2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5334361.png)
